2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-16-6-8-19(9-7-16)14-26-23(28)15-27-18(3)12-17(2)24(25(27)29)34(30,31)20-10-11-21(32-4)22(13-20)33-5/h6-13H,14-15H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTYJCYFXVBSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of 3,4-dimethoxybenzenesulfonyl chloride: This is achieved by reacting 3,4-dimethoxybenzene with chlorosulfonic acid under controlled conditions.
Synthesis of the dihydropyridinone core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2-oxo-1,2-dihydropyridin-1-yl structure.
Coupling reactions: The final step involves coupling the sulfonyl chloride with the dihydropyridinone core and subsequently attaching the acetamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and related acetamide/sulfonamide derivatives:
Crystallographic and Conformational Insights
- Target Compound: The dihydropyridinone lactam ring likely adopts a planar conformation, with the dimethoxybenzenesulfonyl group introducing torsional strain. Comparable to , where dihedral angles between aromatic rings ranged from 44.5° to 77.5°, influencing dimerization via N–H⋯O bonds .
- Sulfanyl-Pyrimidine () : Exhibited a mean C–C bond length of 0.004 Å and R factor = 0.048, indicating high crystallographic precision. The sulfanyl group’s flexibility contrasts with the rigid sulfonyl group in the target compound .
Biological Activity
The compound 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide , also known as F195-0534, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a dihydropyridine core substituted with a benzenesulfonyl group and an acetamide moiety. The presence of methoxy groups enhances its solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds similar to F195-0534 exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
F195-0534 has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as E. coli and S. aureus. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
The biological activity of F195-0534 is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to apoptosis in tumor cells.
- Cell Membrane Disruption : In microbial cells, the compound's interaction with membrane components can lead to cell lysis.
Case Studies
A notable study evaluated the anticancer effects of F195-0534 in a xenograft model using MCF-7 cells implanted in mice. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Study Summary
- Model : MCF-7 xenograft in mice
- Dosage : 50 mg/kg body weight
- Outcome : Tumor size reduced by 60% after 21 days of treatment
Q & A
Basic: What are the established synthetic routes for preparing this compound, and what key reaction conditions are required?
The synthesis involves multi-step protocols, typically starting with the formation of the dihydropyridinone core followed by sulfonylation and amide coupling. Key steps include:
- Sulfonylation : Reacting the pyridinone intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) .
- Amide bond formation : Coupling the sulfonylated intermediate with N-[(4-methylphenyl)methyl]amine using coupling agents like EDCI/HOBt in dichloromethane .
- Critical parameters : Temperature control (<80°C to prevent decomposition), anhydrous conditions for sulfonylation, and reaction monitoring via TLC/HPLC to ensure intermediate purity .
Basic: Which spectroscopic and analytical methods are critical for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., sulfonyl group position) and detects impurities. Key signals include the dihydropyridinone NH (~10–12 ppm) and acetamide carbonyl (~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects side products .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing. Use SHELXL for refinement, especially for sulfonyl group orientation .
Advanced: How can researchers address discrepancies between computational predictions and experimental crystallographic data?
- Refinement protocols : Apply SHELXL with high-resolution data to optimize thermal parameters and hydrogen bonding networks. Use the
TWINcommand for twinned crystals . - Cross-validation : Compare DFT-calculated bond lengths/angles with experimental data. For flexible moieties (e.g., 4-methylbenzyl group), perform conformational analysis using molecular dynamics .
- Solid-state NMR : Use 13C CP/MAS NMR to validate crystallographic hydrogen bonds (e.g., C=O···H-N interactions) .
Advanced: What experimental design strategies optimize synthesis yield, particularly for scaling reactions?
- Design of Experiments (DoE) : Use a central composite design to optimize variables like sulfonyl chloride equivalents (1.2–1.5 equiv), reaction time (12–24 hr), and solvent polarity (DMF vs. acetonitrile) .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
- In-line analytics : Integrate HPLC or FTIR for real-time monitoring of intermediate formation .
Advanced: How do hydrogen bonding patterns in the crystal structure inform stability and biological interactions?
- Graph set analysis : Classify hydrogen bonds (e.g., R²₂(8) motifs between pyridinone NH and sulfonyl oxygen) using Etter’s formalism. These interactions stabilize the crystal lattice and may correlate with solubility .
- Bioavailability prediction : Compare hydrogen bond donor/acceptor counts with similar bioactive compounds (e.g., oxadiazole derivatives) to estimate membrane permeability .
Basic: What protocols are recommended for synthesizing analogs with modified sulfonyl or methyl groups?
- Sulfonyl variants : Substitute 3,4-dimethoxybenzenesulfonyl chloride with electron-deficient analogs (e.g., nitro- or halogen-substituted) during sulfonylation. Use Schlenk techniques for moisture-sensitive reagents .
- Methyl group modifications : Alkylate the pyridinone core at positions 4/6 with ethyl or propyl halides. Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
- Validation : Characterize analogs via 2D NMR (COSY, HSQC) to confirm substitution patterns .
Advanced: How to analyze conflicting biological activity data across structural analogs?
- SAR studies : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and measure activity against target enzymes (e.g., kinases). Use ANOVA to identify statistically significant trends .
- Molecular docking : Compare binding poses of active/inactive analogs in target protein pockets (e.g., using AutoDock Vina). Validate with mutagenesis studies on key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
